3-Cyclobutene-1,2-dione

Descripción

Historical Context and Significance in Organic Chemistry

The chemistry of cyclobutenediones, particularly the parent compound's dihydroxy derivative known as squaric acid, has its roots in the mid-20th century. The first synthesis of squaric acid in 1959 opened the door to the exploration of this class of compounds. acs.org Initially, the unique structural and electronic properties of the cyclobutenedione core, such as its planarity and the aromatic character of its dianion, garnered significant interest.

Over the decades, the significance of 3-cyclobutene-1,2-dione and its derivatives has expanded considerably. They have proven to be exceptionally useful building blocks in organic synthesis for the construction of complex molecules. semanticscholar.org Their ability to undergo controlled, stepwise nucleophilic substitution reactions has made them valuable reagents for conjugating different molecular fragments. acs.org The strained four-membered ring and the reactive dione (B5365651) functionality allow for a variety of chemical transformations, including ring-opening reactions to form vinyl ketenes and participation in cycloaddition reactions. richmond.edu This reactivity has been harnessed in the synthesis of a diverse range of organic structures, from intricate natural products to novel materials.

Nomenclature and General Structural Features

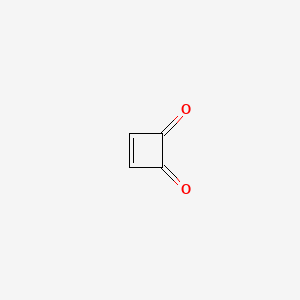

The systematic IUPAC name for the parent compound is cyclobut-3-ene-1,2-dione . nih.gov However, it is often referred to by its common name, diketocyclobutene. nih.gov The core structure consists of a four-membered carbon ring containing a carbon-carbon double bond and two adjacent carbonyl groups.

Derivatives of this compound are named based on the substituents attached to the ring. For instance, the dihydroxy derivative, 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372), is widely known as squaric acid or quadratic acid. nist.govtcichemicals.com Other examples include 3,4-dichloro-3-cyclobutene-1,2-dione and 3,4-dimethoxy-3-cyclobutene-1,2-dione. ontosight.ainih.gov

The structural features of this compound are central to its chemical behavior. The four-membered ring is inherently strained, which influences its reactivity. The two carbonyl groups are in conjugation with the double bond, creating a unique electronic system. This conjugation allows for delocalization of electron density, and in the case of squaric acid, the resulting dianion exhibits significant resonance stabilization, which accounts for its unusually high acidity. mdpi.com

Overview of Research Trajectories

The research landscape for this compound and its derivatives is broad and multifaceted, with significant advancements in several key areas.

In Organic Synthesis: A primary research focus has been on leveraging the unique reactivity of the cyclobutenedione core to develop new synthetic methodologies. This includes its use as a precursor for the synthesis of other cyclic and acyclic compounds through ring-opening, ring-expansion, and cycloaddition reactions. rsc.orgacs.org The controlled substitution of leaving groups on the cyclobutene (B1205218) ring has been extensively explored to create a wide variety of functionalized derivatives. rsc.org

In Materials Science: Derivatives of this compound, particularly squaraines and squarylium dyes, have been investigated for their applications in materials science. fishersci.ca Their unique electronic and photophysical properties make them suitable for use in electrophotographic materials, optical recording media, and as components of dye-sensitized solar cells. The ability of the squarate dianion to act as a building block for creating ordered polymeric networks has also been explored for applications in catalysis and nonlinear optics. sigmaaldrich.comsigmaaldrich.com

In Medicinal Chemistry: The cyclobutenedione scaffold has emerged as a valuable pharmacophore in drug discovery. ontosight.aiontosight.ai Researchers have synthesized and evaluated a wide range of derivatives for their potential biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comontosight.ai For example, derivatives have been designed as bioisosteric replacements for carboxylic acids in drug candidates. asynt.com Recent studies have also explored their potential as anti-tubercular agents. benthamscience.combenthamdirect.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its notable derivatives.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | cyclobut-3-ene-1,2-dione | nih.gov |

| Molecular Formula | C₄H₂O₂ | nih.gov |

| Molecular Weight | 82.06 g/mol | nih.gov |

Table 2: Properties of Selected this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid) | C₄H₂O₄ | 114.056 | 2892-51-5 |

| 3,4-Dichloro-3-cyclobutene-1,2-dione | C₄Cl₂O₂ | 150.94 | 2892-63-9 |

| 3,4-Dimethoxy-3-cyclobutene-1,2-dione | C₆H₆O₄ | Not specified | 5222-73-1 |

| 3-(Butylamino)-4-ethoxy-3-cyclobutene-1,2-dione | C₁₀H₁₅NO₃ | 197.23 | 163421-03-2 |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,4-Dihydroxy-3-cyclobutene-1,2-dione |

| 3,4-Dichloro-3-cyclobutene-1,2-dione |

| 3,4-Dimethoxy-3-cyclobutene-1,2-dione |

| 3-(Butylamino)-4-ethoxy-3-cyclobutene-1,2-dione |

| 3-Amino-4-ethoxy-3-cyclobutene-1,2-dione |

| Squaric acid |

| Squaraines |

| Squarylium dyes |

| Diethyl squarate |

| Dimethyl squarate |

Structure

3D Structure

Propiedades

IUPAC Name |

cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O2/c5-3-1-2-4(3)6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBVWCQARBEPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186588 | |

| Record name | 3-Cyclobutene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32936-74-6 | |

| Record name | 3-Cyclobutene-1,2-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032936746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclobutene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclobutene 1,2 Dione and Its Derivatives

De Novo Synthesis Strategies

De novo syntheses aim to construct the cyclobutene-1,2-dione ring system from acyclic or simpler cyclic precursors. These methods are fundamental to producing the core structure, which can then be elaborated upon.

Approaches Involving Vinyl Ethers and Halogenoacetyl Halides

A prominent method for synthesizing 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) (commonly known as squaric acid) utilizes vinyl ethers and halogenoacetyl halides as starting materials. epo.orgnih.gov This multi-step process offers an efficient route to the desired cyclobutenedione structure. epo.org

The synthesis begins with the reaction of a vinyl ether with a halogenoacetyl halide. This initial step is typically conducted in the presence of an amine compound with a specific pKa value (approximately 6.0–8.0 in aqueous solution at 25°C), which facilitates the reaction to yield a 3-alkoxy-2-halogenocyclobutanone derivative. epo.org This intermediate is then subjected to a halogenating agent, which adds halogen atoms to the ring, forming a 3-alkoxy-2,2,4,4-tetrahalogenocyclobutanone derivative. epo.org

Following the halogenation, the tetrahalogenated intermediate undergoes dehydrohalogenation to produce a 3-alkoxy-2,4,4-trihalogeno-2-cyclobutene-1-one. epo.org The final step in the sequence is the hydrolysis of this cyclobutene-1-one derivative, which converts the alkoxy group and the remaining halogens to hydroxyl groups, yielding the target 3,4-dihydroxy-3-cyclobutene-1,2-dione. epo.org While various methods for producing squaric acid have been developed, many suffer from drawbacks such as low yields, harsh reaction conditions, or the need for many steps, making the controlled vinyl ether-based synthesis a noteworthy advancement. epo.org

Table 1: Synthesis Steps from Vinyl Ether to Squaric Acid

| Step | Reactants/Intermediates | Reagents | Product |

|---|---|---|---|

| 1 | Vinyl ether, Halogenoacetyl halide | Amine (pKa 6.0-8.0) | 3-Alkoxy-2-halogenocyclobutanone derivative |

| 2 | 3-Alkoxy-2-halogenocyclobutanone derivative | Halogenating agent | 3-Alkoxy-2,2,4,4-tetrahalogenocyclobutanone derivative |

| 3 | 3-Alkoxy-2,2,4,4-tetrahalogenocyclobutanone derivative | Dehydrohalogenating agent | 3-Alkoxy-2,4,4-trihalogeno-2-cyclobutene-1-one |

Utilization of Triketene as a Starting Material

Another synthetic route to the cyclobutenedione framework involves the use of triketene as a starting material. epo.org This method, however, is generally less efficient than other approaches. The reaction typically proceeds under acidic conditions but is often plagued by low yields, which can be around 35%. epo.org This low efficiency has limited its practical application for the large-scale or routine synthesis of 3-cyclobutene-1,2-dione and its derivatives. epo.org

Cycloaddition-Based Syntheses of Cyclobutenediones

Cycloaddition reactions provide a powerful and direct means of forming the four-membered ring of cyclobutenediones. These reactions involve the joining of two unsaturated molecules to form a cyclic product.

Alkyne Additions to Halogenated Alkenes

The cycloaddition of alkynes to halogenated alkenes, particularly tetrahaloalkenes, has proven to be a valuable strategy for synthesizing cyclobutenediones. For instance, the reaction between fluoroalkenes and substituted acetylenes can be used to construct the cyclobutene (B1205218) ring. A classic example involves the cycloaddition of phenylacetylene (B144264) to chlorotrifluoroethylene (B8367) or tetrafluoroethylene. This reaction forms a tetrahalogenated phenylcyclobutene intermediate, which is then subjected to acid hydrolysis to furnish the corresponding phenylcyclobutenedione.

Alkene Additions to Electron-Poor Olefins and Ketenes

The [2+2] cycloaddition of alkenes to ketenes is a widely used and powerful reaction for the synthesis of cyclobutanones, which are direct precursors to cyclobutenediones. Ketenes can be generated in situ from acyl chlorides by dehydrohalogenation using a base like triethylamine. These reactive intermediates then readily undergo cycloaddition with a variety of alkenes.

An improved synthesis of cyclobutenedione derivatives can be achieved through the [2+2] cycloaddition of tetraalkoxyethylenes with various ketenes (such as alkylketene, chloroketene, or trimethylsilyl (B98337) ketene) generated in situ. The resulting cycloadducts can then be converted to the desired cyclobutenedione. The efficiency and selectivity of these cycloadditions can be influenced by reaction conditions. For example, Lewis acid-promoted cycloadditions can lead to increased yields and diastereoselectivity compared to thermally-induced reactions, which may require more forcing conditions and result in lower yields.

Intramolecular [2+2] cycloadditions of ene-ketenes also provide a pathway to fused or bridged cyclobutanone (B123998) systems, further demonstrating the versatility of this approach in building complex molecular architectures based on the cyclobutane (B1203170) ring. ontosight.ai

Table 2: Comparison of Thermal vs. Lewis Acid-Promoted Ketene-Alkene Cycloaddition

| Feature | Thermally-Induced Cycloaddition | Lewis Acid-Promoted Cycloaddition |

|---|---|---|

| Conditions | Often requires forcing conditions (higher temperatures) | Can proceed at lower temperatures (e.g., -78 °C) |

| Yield | Can be significantly lower (e.g., 5%) for unactivated alkenes | Generally higher yields (e.g., 84%) |

| Selectivity | Lower diastereoselectivity (e.g., 1:1 or 2:1 dr) | Higher diastereoselectivity (e.g., 13:1 or 18:1 dr) |

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, it serves as a versatile platform for further chemical modification. Derivatives such as diethyl squarate and 3,4-dichloro-3-cyclobutene-1,2-dione (squaryl dichloride) are common starting points for introducing a wide range of functional groups via nucleophilic substitution. researchgate.net

Efficient procedures have been developed for the sequential substitution of the ethoxy groups in diethyl squarate or the chlorine atoms in squaryl dichloride. researchgate.net This allows for the synthesis of unsymmetrically substituted derivatives. For example, the reaction of diethyl squarate with nucleophiles such as primary and secondary amines or amino acids can produce 3,4-diamino-3-cyclobutene-1,2-diones and 3-amino-4-hydroxy-3-cyclobutene-1,2-diones. researchgate.net Similarly, reacting squaryl dichloride with arenes followed by arylsquarylation of amines yields substituted 3-amino-4-aryl-3-cyclobutene-1,2-diones. researchgate.net The synthesis of 3-ethenyl-4-methoxycyclobutene-1,2-dione from dimethyl squarate has also been described, with this derivative serving as a versatile starting material for further modifications via 1,6-addition of nucleophiles.

Table 3: Examples of this compound Derivatization

| Starting Material | Nucleophile(s) | Product Class |

|---|---|---|

| Diethyl Squarate | Primary/Secondary Amines, Amino Acids | Unsymmetrically substituted 3,4-diamino-3-cyclobutene-1,2-diones |

| Diethyl Squarate | Alkali, Amines | 3-Amino-4-hydroxy-3-cyclobutene-1,2-diones |

| Squaryl Dichloride | Arenes, then Amines | Substituted 3-amino-4-aryl-3-cyclobutene-1,2-diones |

Nucleophilic Substitution Reactions on Substituted Cyclobutenediones

The this compound ring system is susceptible to reactions with nucleophiles due to its electron-withdrawing nature. geneseo.edursc.org Nucleophilic substitution is a fundamental method for introducing a variety of functional groups onto the cyclobutenedione core. The reactivity of substituted cyclobutenediones is highly dependent on the nature of the leaving group. Generally, substituents that are good leaving groups, such as halides or alkoxy groups, are readily displaced by a range of nucleophiles. researchgate.netthieme-connect.de

For instance, dialkyl squarates, which are diesters of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), serve as common starting materials. researchgate.netsemanticscholar.org The ethoxy groups in diethyl squarate can be sequentially substituted by various nucleophiles like amines. researchgate.net Similarly, squaryl dichloride (3,4-dichloro-3-cyclobutene-1,2-dione) reacts with arenes followed by amines to produce substituted 3-amino-4-aryl-3-cyclobutene-1,2-diones. researchgate.net The carbon framework of the cyclobutene ring is generally resistant to nucleophilic attack, with the displacement of substituents being the typical reaction pathway. thieme-connect.de However, under certain conditions, such as with excess amine, ring-opening can occur. thieme-connect.de

A phototriggered reaction between an aminocyclobutenedione and an acidic nucleophile, such as a carboxylic acid, has been shown to produce butenolide derivatives. chemrxiv.org This reaction proceeds through a bisketene intermediate formed upon photoexcitation of the cyclobutenedione. chemrxiv.org

Table 1: Examples of Nucleophilic Substitution on Cyclobutenedione Derivatives

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| Diethyl squarate | Primary/Secondary Amines | 3,4-Diamino-3-cyclobutene-1,2-diones | researchgate.net |

| Squaryl dichloride | Arenes, then Amines | 3-Amino-4-aryl-3-cyclobutene-1,2-diones | researchgate.net |

| 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione | Various | Substituted cyclobutenediones |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki-Miyaura, Kumada-Tamao-Corriu)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for carbon-carbon bond formation, enabling the synthesis of highly functionalized cyclobutenedione derivatives. nih.gov These reactions have been successfully applied to cyclobutenedione substrates, although the susceptibility of the ring to nucleophiles and bases can present challenges. rsc.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. 3-Stannylcyclobutenediones can act as nucleophilic cyclobutenedione equivalents in these couplings. acs.orgacs.org For example, 3-isopropoxy-4-(tributylstannyl)cyclobutenedione has been shown to couple with various organic iodides and vinyl triflates under palladium catalysis, often with the addition of a copper(I) co-catalyst to enhance reaction rates. researchgate.net This methodology provides access to a wide range of 3-isopropoxy-4-substituted-cyclobutenediones. researchgate.net Conversely, cyclobutenediones bearing a leaving group like a halide can be coupled with organostannanes. semanticscholar.org For instance, 3-chloro-4-arylthiocyclobutene-1,2-dione participates in Stille couplings exclusively at the carbon-chlorine bond. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. The synthesis of π-conjugated polymers containing cyclobutenedione units has been achieved using Suzuki-Miyaura polymerization. rsc.orgnih.gov However, direct polymerization of monomers like 3,4-dichloro-3-cyclobutene-1,2-dione can be problematic due to hydrolysis and other side reactions under the basic conditions typically employed. nih.govrsc.org To circumvent this, a strategy involving the protection of the carbonyl groups as acetals has been developed, which are stable under the coupling conditions and can be deprotected later. rsc.orgnih.gov

Kumada-Tamao-Corriu Coupling: This coupling method utilizes a Grignard reagent and an organic halide. Similar to the Suzuki-Miyaura coupling, the high reactivity of Grignard reagents towards the carbonyl groups of the cyclobutenedione ring necessitates a protection strategy. geneseo.edursc.orgrsc.org Acetal-protected cyclobutenedione monomers have been successfully polymerized with Grignard reagents via Kumada-Tamao-Corriu coupling, followed by hydrolysis to yield donor-acceptor type π-conjugated polymers. geneseo.edursc.orgrsc.orgresearchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Cyclobutenedione Scaffolds

| Coupling Reaction | Cyclobutenedione Substrate | Coupling Partner | Key Features | References |

|---|---|---|---|---|

| Stille | 3-Isopropoxy-4-(tributylstannyl)cyclobutenedione | Organic Iodides, Vinyl Triflates | Use of Cu(I) co-catalyst can significantly increase reaction rate. | acs.orgresearchgate.net |

| Stille | 3-Chloro-4-arylthiocyclobutene-1,2-dione | Organostannanes | Selective coupling at the C-Cl bond. | nih.gov |

| Suzuki-Miyaura | Acetal-protected 3,4-dibromocyclobutenedione monomer | Diboronic acid pinacol (B44631) esters | Acetal protection prevents side reactions; used for polymer synthesis. | rsc.orgnih.govrsc.org |

| Kumada-Tamao-Corriu | Acetal-protected cyclobutenedione monomer | Grignard reagents | Acetal protection is crucial due to the high reactivity of Grignard reagents. | geneseo.edursc.orgrsc.org |

Formation of Dimethoxy and Diamino Derivatives

Dimethoxy and diamino derivatives of this compound are important subclasses with distinct properties and applications. Their synthesis typically starts from squaric acid or its esters.

Dimethoxy Derivatives: 3,4-Dimethoxy-3-cyclobutene-1,2-dione, also known as dimethyl squarate, is a key intermediate. orgsyn.org It can be synthesized from squaric acid by reaction with an alcohol in the presence of an orthoformate or through the use of reagents like diazomethane (B1218177) or methyl iodide on a silver salt of squaric acid, though these latter methods can be lower yielding or more laborious. semanticscholar.orgorgsyn.org A convenient route involves the reaction of squaric acid with the desired alcohol and an orthoformate, which is suitable for multigram scale synthesis of various dialkyl squarates. researchgate.net Dimethyl squarate itself is a versatile precursor, undergoing nucleophilic substitution to yield other derivatives. semanticscholar.orgorgsyn.org

Diamino Derivatives: 3,4-Diamino-3-cyclobutene-1,2-dione and its substituted analogues are commonly prepared via nucleophilic substitution of squaric acid esters. researchgate.net For example, reacting diethyl squarate with primary or secondary amines yields unsymmetrically substituted 3,4-diamino-3-cyclobutene-1,2-diones. researchgate.net The synthesis of the parent 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) can be achieved by reacting squaric acid with ammonia (B1221849) or amines, followed by cyclization and dehydration steps. ontosight.ai These compounds have been synthesized and evaluated for various biological activities. nih.govresearchgate.net

Synthesis of Silylated Cyclobutenediones

Silylated cyclobutenediones are valuable synthetic intermediates. A key method for their preparation is the copper-catalyzed conjugate silylation of cyclobutenone derivatives. nih.govnih.gov This reaction uses zinc-based silicon nucleophiles, such as Me₂PhSiZnCl·2LiCl, to generate β-silylated cyclobutanones. nih.govnih.gov The intermediate zinc enolate can then be trapped with an electrophile like diphenyl chlorophosphate to afford silylated cyclobutenyl phosphates. nih.govnih.gov

These silylated enol phosphates are versatile platforms for further functionalization. They can undergo Kumada cross-coupling reactions to produce a variety of silicon-containing cyclobutene derivatives. nih.govnih.gov More recently, copper-catalyzed borylation and silylation of dichlorocyclobutenones have been reported, providing direct access to boron- and silicon-substituted cyclobutenones under mild conditions with high chemoselectivity. researchgate.net Additionally, iridium-catalyzed C-H silylation has been used for the diastereospecific functionalization of cyclobutanols, which can be derived from cyclobutanones. researchgate.net

Influence of Reaction Conditions on Synthetic Outcomes

Reaction conditions play a critical role in directing the outcome of syntheses involving this compound and its derivatives. The choice of solvent, catalyst, ligands, temperature, and the use of protecting groups can determine the product distribution, yield, and selectivity.

Catalyst and Ligand Effects: In palladium-catalyzed cross-coupling reactions, the choice of the palladium source and the phosphine (B1218219) ligand is crucial. geneseo.eduresearchgate.net For instance, in Stille couplings of 3-isopropoxy-4-(tributylstannyl)cyclobutenedione, the addition of copper(I) iodide as a co-catalyst can lead to a rate increase of over 100-fold when triphenylphosphine (B44618) is the palladium ligand, but has little effect when a softer ligand like triphenylarsine (B46628) is used. researchgate.net In Kumada couplings, a combination of Pd₂(dba)₃ and PPh₃ has been found to be effective. organic-chemistry.org

Solvent and Base Effects: The polarity of the solvent can significantly impact reaction efficiency. For example, a phototriggered butenolide formation from a cyclobutenedione proceeded with higher yield in less polar solvents like dichloromethane (B109758) compared to polar solvents like methanol (B129727) or THF. chemrxiv.org In Suzuki-Miyaura couplings, the choice of base and solvent system is critical to prevent the hydrolysis of sensitive starting materials like squaric acid dichloride. nih.gov

Protecting Groups: The high reactivity of the cyclobutenedione carbonyl groups often necessitates the use of protecting groups, especially when employing highly nucleophilic or basic reagents like Grignard reagents in Kumada couplings or strong bases in Suzuki-Miyaura couplings. geneseo.edursc.org Protecting the carbonyls as acetals has proven to be an effective strategy. geneseo.edursc.orgnih.gov The acetals are stable to the reaction conditions and can be readily removed under acidic conditions post-functionalization to regenerate the dione (B5365651). rsc.org

Reactivity and Mechanistic Investigations of 3 Cyclobutene 1,2 Dione Systems

Nucleophilic Addition and Substitution Pathways

The electrophilic nature of the carbonyl carbons in 3-cyclobutene-1,2-dione and its derivatives makes them primary targets for nucleophiles. The outcome of these reactions, ranging from simple addition to complex ring-opening, is highly dependent on the nature of the nucleophile and the substituents on the cyclobutene (B1205218) ring.

The reaction of cyclobutenedione derivatives with organometallic reagents showcases a significant mechanistic dichotomy, particularly between organolithium reagents and lithium amides. While organolithium reagents typically engage in 1,2-addition to one of the carbonyl groups, lithium amides can trigger a novel ring-opening pathway.

Studies on dimethyl squarate (3,4-dimethoxy-3-cyclobutene-1,2-dione) reveal that organolithium reagents add to a carbonyl group to form the expected cyclobutenone products. In contrast, lithium amides initiate a cascade involving nucleophilic addition, O- to C-lithium transfer, and scission of the C3–C4 bond to generate vinyllithium (B1195746) intermediates. This unprecedented mode of ring-opening provides access to 2-oxo-but-3-enamides upon protonation.

The choice of the lithium amide is crucial, as steric hindrance plays a significant role. Less sterically demanding amides like lithium dimethylamide can favor substitution of the alkoxy group, while bulkier amides such as Lithium Hexamethyldisilazide (LiHMDS) may result in the return of the starting material.

| Reagent Type | Reactant (Example) | Primary Pathway | Product Type (Example) |

|---|---|---|---|

| Organolithium | Dimethyl Squarate | 1,2-Addition | Cyclobutenone |

| Lithium Amide (e.g., LDA) | Dimethyl Squarate | Nucleophilic Addition / Ring-Opening | 2-Oxo-but-3-enamide |

| Bulky Lithium Amide (e.g., LiHMDS) | Dimethyl Squarate | No Reaction (Steric Hindrance) | Starting Material |

The hydrolysis of substituted cyclobutenediones is a key route for the synthesis of 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372), commonly known as squaric acid. This process typically involves the hydrolysis of halogenated cyclobutene derivatives. For example, 3-alkoxy-2,4,4-trihalogeno-2-cyclobutene-1-one derivatives can be hydrolyzed to produce squaric acid. rsc.org This transformation underscores the susceptibility of the ring to nucleophilic attack by water, leading to the substitution of leaving groups at the 3- and 4-positions. The high acidity of the final product (pKa1 ≈ 1.5, pKa2 ≈ 3.4) is attributed to the resonance stabilization of the resulting squarate dianion. wikipedia.org

Alcoholysis of cyclobutenedione systems can lead to ring-opening or ring-expansion products, depending on the reaction conditions and the substrate. For instance, the thermolysis of 3-phenylcyclobutenedione in methanol (B129727) at elevated temperatures does not result in a simple addition product but rather an unusual ring expansion. The reaction yields 4-methoxy-3-phenyl-2-butenoic acid lactone, demonstrating a more complex rearrangement pathway initiated by the nucleophilic attack of the alcohol. tcichemicals.com

Cycloaddition Reactions of the Cyclobutenedione Ring

The carbon-carbon double bond in the this compound ring can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition, where it functions as the dienophile. The inherent ring strain of the cyclobutene moiety significantly enhances the reactivity of the double bond compared to less strained cyclic alkenes like cyclopentenone or cyclohexenone. nih.govcomporgchem.com

This enhanced dienophilicity is attributed to the relief of ring strain in the transition state as the sp²-hybridized carbons of the double bond convert to sp³-hybridized carbons in the product. comporgchem.com Consequently, Diels-Alder reactions involving cyclobutenone derivatives can often proceed under milder conditions than their five- or six-membered ring counterparts. nih.gov For example, cyclobut-1-enes with electron-withdrawing groups such as dicyano or bisalkoxycarbonyl at the 1 and 2 positions readily react with cyclopentadiene.

The stereochemical outcome of these reactions can be influenced by substituents. While many reactions with cyclopentadiene yield predominantly the exo-adduct, the addition of cyclobut-1-ene-1,2-dicarboxylic acid gives mainly the endo-stereoisomer, a reversal attributed to the presence of an intramolecular hydrogen bond.

| Dienophile | Diene | Reaction Conditions | Major Product Stereochemistry |

|---|---|---|---|

| Cyclobutenone | Cyclopentadiene | Room Temperature | endo |

| Cyclobut-1-ene-1,2-dicarbonitrile | Cyclopentadiene | - | exo |

| Cyclobut-1-ene-1,2-dicarboxylic acid | Cyclopentadiene | - | endo (88:12) |

Thermal and Photochemical Ring-Opening Reactions

Cyclobutene derivatives are classic substrates for electrocyclic ring-opening reactions, governed by the Woodward-Hoffmann rules. Under thermal conditions, cyclobutenes undergo a conrotatory ring-opening to form 1,3-dienes. wikipedia.org Conversely, photochemical activation leads to a disrotatory ring-opening.

The interconversion between 3-cyclobutene-1,2-diones and their corresponding 1,2-bisketene isomers is a well-studied example of a reversible electrocyclic reaction. nih.govcomporgchem.com Photochemical induction, typically through flash photolysis, facilitates the ring-opening of a cyclobutenedione to a bisketene. nih.gov This process can be monitored using time-resolved infrared spectroscopy, which detects the characteristic strong absorption of the ketene functional group near 2100 cm⁻¹. comporgchem.com

The generated bisketenes are often highly reactive intermediates that can be trapped or can undergo a thermal, conrotatory ring-closure to revert to the more stable cyclobutenedione. comporgchem.com The kinetics of this ring-closure are highly dependent on the substituents on the bisketene. Trapping of the bisketene intermediate can occur through various pathways, including dimerization or hydration if trace amounts of water are present in the solvent. comporgchem.com

| Reactant (Substituents R, R¹) | Intermediate | Reaction Type | Observation/Trapping Method |

| 3,4-disubstituted-3-cyclobutene-1,2-dione | 1,2-Bisketene | Photochemical Ring-Opening | Time-Resolved IR Spectroscopy (TRIR) |

| 1,2-Bisketene | 3,4-disubstituted-3-cyclobutene-1,2-dione | Thermal Ring-Closure | UV Spectroscopy |

| 1,2-Bisketene | Dimer or Hydration Product | Trapping Reaction | Product Isolation |

Conversion to 2-Oxobut-3-enoates

The reaction of cyclobut-3-ene-1,2-diones can lead to the formation of 2-oxobut-3-enoates through a ring-opening process. This transformation is influenced by the nature of the nucleophile and the substituents on the cyclobutene ring. For instance, the addition of lithium amides to cyclobutenediones can induce ring opening through enone cleavage, which is a distinct mode of ring scission. rsc.orgsoton.ac.uk This specific pathway provides access to 2-oxobut-3-enamides. rsc.orgsoton.ac.uk

In contrast, organolithium reagents typically yield carbonyl addition products. This highlights a dichotomy in the reactivity of cyclobutenediones based on the type of nucleophile employed. rsc.orgsoton.ac.uk Computational studies on the reactions of cyclic 1,2-diones with hydroxide (B78521) have explored different reaction pathways. For cyclobut-3-ene-1,2-diones, the reaction can proceed through a pathway that results in the formation of 2-oxobut-3-enoates. beilstein-journals.org

Formation of Ketenyl Lactones

The ring opening of this compound and its derivatives can also lead to the formation of ketenyl lactones under specific conditions. For example, the hydrolysis of 3-trimethylsilyl-4,4-dichlorocyclobut-2-ene-1-one in sulfuric acid has been observed to produce a ketenyl lactone. researchgate.net This product is thought to arise from the dimerization of an intermediate bisketene, followed by rearrangement and decarbonylation. researchgate.net

Rearrangement Reactions

Benzilic Acid Type Rearrangements

The benzilic acid rearrangement is a characteristic reaction of 1,2-dicarbonyl compounds, including this compound systems, in the presence of a base. wikipedia.orglibretexts.org This rearrangement typically involves the 1,2-migration of an aryl or alkyl group to yield an α-hydroxy carboxylic acid. wikipedia.orgmychemblog.com First described by Justus von Liebig in 1838, this reaction is a classic example of a molecular rearrangement. wikipedia.orgmychemblog.com

The mechanism commences with the nucleophilic attack of a hydroxide ion on one of the carbonyl groups, forming a tetrahedral intermediate. wikipedia.orgmychemblog.comuomustansiriyah.edu.iq This is followed by a bond rotation and the subsequent migration of a neighboring group to the adjacent carbonyl carbon. wikipedia.org This migration step is the rate-determining step of the reaction. wikipedia.org The reaction works well for a variety of aromatic, semi-aromatic, aliphatic, and heterocyclic substrates. wikipedia.org For cyclic diketones, the benzilic acid rearrangement results in ring contraction. wikipedia.orgyoutube.com For example, cyclohexane-1,2-dione rearranges to 1-hydroxycyclopentanecarboxylic acid. youtube.com

It has been observed that aryl groups, particularly those with electron-withdrawing substituents, migrate more readily than alkyl groups. wikipedia.orgmychemblog.com

Ring Expansions to Furanones and Other Heterocycles

Cyclobutenedione derivatives can undergo ring expansion reactions to form larger heterocyclic systems, such as furanones (also known as butenolides). These transformations can be triggered by photochemical means. acs.orgacs.orgchemrxiv.org For instance, the photoexcitation of a cyclobutenedione can lead to the opening of the four-membered ring to generate a bisketene intermediate. chemrxiv.org This highly reactive species can then react with various nucleophiles. chemrxiv.org

A phototriggered conjugation reaction between an aminocyclobutenedione and an acidic nucleophile, such as a carboxylic acid, can produce a butenolide derivative. acs.orgacs.orgchemrxiv.org This reaction has been shown to proceed efficiently under blue light irradiation in either organic solvents or a mixture of an organic solvent and an aqueous buffer. acs.orgacs.orgchemrxiv.org The resulting butenolide incorporates substituents from both the original aminocyclobutenedione and the nucleophilic species. acs.orgacs.org

The table below summarizes the effect of solvent and concentration on the yield of a butenolide formation reaction.

Table 1: Optimization of Butenolide Formation Reaction Conditions

| Entry | Solvent | Concentration (mM) | Yield (%) |

|---|---|---|---|

| 1 | MeCN/H₂O (1:1) | 5 | - |

| 2 | THF/H₂O (1:1) | 5 | - |

| 3 | 1,4-Dioxane/H₂O (1:1) | 5 | 45 |

| 4 | 1,4-Dioxane/H₂O (1:1) | 10 | 56 |

| 5 | 1,4-Dioxane/H₂O (1:1) | 25 | 68 |

| 6 | 1,4-Dioxane/H₂O (1:1) | 50 | 72 |

| 7 | CH₂Cl₂ | 5 | 76 |

| 8 | CH₂Cl₂ | 10 | - |

| 9 | CH₂Cl₂ | 25 | - |

| 10 | CH₂Cl₂ | 50 | - |

| 11 | CH₂Cl₂ | 100 | - |

Data adapted from a study on phototriggered butenolide formation. chemrxiv.org Note: Specific yield values for entries 1, 2, and 8-11 were not provided in the source material.

Regioselectivity and Stereoselectivity in Reactions

The outcomes of reactions involving this compound systems are often governed by principles of regioselectivity and stereoselectivity. The inherent strain of the four-membered ring and the electronic nature of its substituents play a crucial role in directing the course of chemical transformations.

For instance, in [2+2] photocycloaddition reactions used to synthesize cyclobutane (B1203170) derivatives, the regiochemistry of the product (head-to-head vs. head-to-tail isomers) is a key consideration. acs.org Similarly, the functionalization of existing cyclobutane and cyclobutanone (B123998) frameworks can proceed with a high degree of stereocontrol, allowing for the synthesis of specific stereoisomers. mdpi.com

In the context of ring expansions, the substituents on the cyclobutene ring can influence which bond is cleaved and the subsequent rearrangement pathway, thus determining the regiochemical outcome of the reaction. The development of catalyst-controlled regiodivergent reactions of bicyclobutanes further highlights the ability to selectively target different positions on the cyclobutane core to produce distinct constitutional isomers from the same starting material. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, providing valuable insights into molecular structure. For 3-cyclobutene-1,2-dione and its derivatives, ¹H, ¹³C, and ¹⁷O NMR spectroscopy have been utilized to characterize their unique electronic and structural properties.

¹H NMR Spectroscopic Analysis

While the parent this compound is unstable, its derivatives have been extensively studied. For instance, the ¹H NMR spectrum of 3,4-dimethoxy-3-cyclobutene-1,2-dione displays a singlet for the two equivalent methoxy groups. The chemical shift of this signal provides information about the electronic environment of the protons, influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the electron-donating effect of the oxygen atoms.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectra of this compound derivatives are characterized by signals corresponding to the carbonyl carbons and the olefinic carbons of the cyclobutene (B1205218) ring. In the case of 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372), also known as squaric acid, the high degree of symmetry results in a simplified spectrum. The chemical shifts of the carbonyl and olefinic carbons are particularly sensitive to the nature of the substituents at the 3 and 4 positions. Electron-donating groups tend to shield these carbons, resulting in upfield shifts, while electron-withdrawing groups cause deshielding and downfield shifts.

Below is a data table summarizing the ¹³C NMR chemical shifts for the carbonyl carbons in a selection of this compound derivatives.

| Compound Name | Solvent | Carbonyl Carbon (C=O) Chemical Shift (ppm) |

| 3,4-dihydroxy-3-cyclobutene-1,2-dione | D₂O | 191.3 |

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

¹⁷O NMR Spectroscopic Investigations

Oxygen-17 NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, offers direct insight into the electronic environment of the oxygen atoms. Theoretical and spectroscopic studies on substituted cyclobutene-1,2-diones have shown that the ¹⁷O chemical shifts of the carbonyl oxygens are influenced by the degree of electron donation from the substituents on the ring. nih.gov Electron-donating groups increase the electron density on the carbonyl oxygens, leading to a more shielded environment and a downfield shift in the ¹⁷O NMR spectrum. nih.gov This technique has been instrumental in understanding the resonance stabilization within the squarate dianion, where the negative charge is delocalized across the four oxygen atoms. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and, by extension, the bonding and functional groups within a molecule. For this compound and its derivatives, these methods are particularly useful for characterizing the carbonyl and carbon-carbon double bond stretching frequencies.

In the IR spectrum of 3,4-dihydroxy-3-cyclobutene-1,2-dione (squaric acid), the strong absorption bands associated with the C=O and C=C stretching modes are prominent. The positions of these bands are sensitive to intermolecular interactions, such as hydrogen bonding in the solid state. Raman spectroscopy offers complementary information, with the symmetric vibrations often being more intense. For instance, the Raman spectrum of 1,3-dianiline squarate reveals a strong band at 1605 cm⁻¹, which is assigned to a combination of in-plane phenyl ring stretching, C-H bending, and C-N stretching vibrations. usp.br Another notable peak at 1793 cm⁻¹ in the normal Raman spectrum corresponds to a mix of C=O and C-N stretching vibrations. usp.br

The following table presents key vibrational frequencies for 3,4-dihydroxy-3-cyclobutene-1,2-dione.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch | ~3200 | Not readily observed |

| C=O stretch | ~1800 | ~1790 |

| C=C stretch | ~1640 | ~1610 |

Note: Frequencies can vary based on the physical state of the sample (solid, solution) and intermolecular interactions.

X-ray Diffraction (XRD) and Neutron Diffraction

Diffraction techniques provide precise information about the spatial arrangement of atoms within a crystalline solid, yielding detailed bond lengths and angles.

Crystal Structure Determination of this compound Derivatives

X-ray diffraction studies have been crucial in determining the molecular and crystal structures of numerous this compound derivatives. These studies have consistently shown the planarity of the four-membered ring. For example, the crystal structure of 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione has been elucidated using single-crystal X-ray diffraction. hw.ac.uk Similarly, the structure of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione reveals a planar cyclobutene ring.

Neutron diffraction offers a significant advantage in locating hydrogen atoms with high precision, which is often challenging with X-ray diffraction. A combined X-ray and neutron diffraction study of 3,4-dihydroxycyclobut-3-ene-1,2-dione (squaric acid) provided a detailed picture of the hydrogen bonding network in the solid state. This study was instrumental in understanding the intermolecular interactions that govern the crystal packing of this molecule.

The table below summarizes crystallographic data for selected this compound derivatives.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 3,4-dihydroxy-3-cyclobutene-1,2-dione | Monoclinic | P2₁/m | 6.119 | 6.133 | 5.297 | 90.05 |

| 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione | Monoclinic | P2₁/c | 10.334 | 7.989 | 14.331 | 94.88 |

Analysis of Intramolecular and Intermolecular Interactions

The solid-state architecture of this compound and its derivatives is significantly influenced by a network of intramolecular and intermolecular interactions. While detailed crystallographic studies on the unsubstituted parent compound are limited, extensive research on its derivatives provides critical insights into the operative forces.

A key interaction observed in derivatives is hydrogen bonding. In 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, strong intermolecular hydrogen bonds are the dominant force in the crystal lattice. These interactions link the molecules into infinite planar sheets.

In other derivatives, such as 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione, a network of numerous C−H···O interactions plays a crucial role. Ab initio computations have revealed that these seemingly weak interactions are collectively strong enough to induce significant electronic changes upon crystallization. Specifically, the formation of 23 unique C−H···O hydrogen bonds causes a substantial redistribution of electron density within the molecule in the solid state. This demonstrates that even in the absence of traditional strong hydrogen bond donors (like O-H or N-H), weaker interactions can fundamentally govern the crystal structure and molecular properties in the condensed phase.

Effects of Crystal Packing on Molecular Geometry

The forces exerted by the packing of molecules into a crystal lattice can induce notable changes in the geometry of this compound derivatives when compared to their gas-phase (isolated) state. These effects highlight the interplay between molecular structure and intermolecular forces.

Theoretical studies comparing the optimized gas-phase geometry with the experimental crystal structure geometry of derivatives have revealed significant conformational changes. For instance, the geometry of a 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione derivative shows a considerably greater degree of planarity in the crystal than what is calculated for a free molecule. whiterose.ac.uk This flattening of the molecule is a direct result of the intermolecular forces present in the solid state.

The most striking effect of crystal packing can be seen in the electronic properties of these molecules. In 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione, the collective C−H···O interactions that form upon packing induce a massive increase in the molecular dipole moment—an enhancement of over 75%. This change is comparable to or even greater than enhancements seen in crystals held together by much stronger O−H···O or N−H···O hydrogen bonds. This finding underscores that crystal packing is not a passive arrangement but an active force that can significantly perturb the electronic and geometric structure of the constituent molecules.

| Effect | Observation | Driving Interaction | Example Derivative |

|---|---|---|---|

| Increased Planarity | The four-membered ring and its substituents are more planar in the crystal than in the calculated gas-phase structure. whiterose.ac.uk | General intermolecular packing forces. | 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione derivative whiterose.ac.uk |

| Enhanced Dipole Moment | The molecular dipole moment is over 75% larger in the solid state compared to the isolated molecule. | Collective C−H···O hydrogen bonds. | 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione |

| Sheet Formation | Molecules arrange into infinite two-dimensional layers. | Strong O-H···O intermolecular hydrogen bonds. | 3,4-dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid) |

Theoretical and Computational Chemistry of 3 Cyclobutene 1,2 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fine details of the 3-cyclobutene-1,2-dione system. Both Density Functional Theory (DFT) and ab initio methods have been employed to predict its properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory has proven to be a powerful tool for investigating the properties of cyclobutene-1,2-diones. Theoretical calculations on substituted cyclobutene-1,2-diones have been performed to understand their electronic structure and properties. These studies often involve geometry optimizations and the calculation of various molecular properties.

For instance, theoretical calculations have been utilized to complement experimental data, such as 17O NMR spectroscopy, in studying substituted cyclobutene-1,2-diones. These calculations help in interpreting the experimental results and provide a more detailed picture of the electronic environment within these molecules.

Ab Initio Calculations

A range of ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, have been applied to study cyclobutene-1,2-dione and its derivatives. These methods, including Møller-Plesset perturbation theory (MP2), spin-component scaled MP2 (SCS-MP2), coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), coupled electron pair approximation (CEPA/1), and Hartree-Fock (RHF), offer varying levels of accuracy and computational cost.

Computational studies on the base-catalyzed reactions of the related saturated compound, cyclobutane-1,2-dione, have employed a variety of these ab initio methods. For this system, reaction pathways were explored using MP2, SCS-MP2, CCSD(T), and CEPA/1, providing insights into the reaction mechanisms and energetics. While not directly on the unsaturated system, these studies demonstrate the applicability of these high-level methods to the four-membered ring dione (B5365651) core.

Electronic Structure Analysis

The arrangement of electrons within the this compound framework dictates its chemical behavior. Computational analyses have focused on understanding its charge distribution, the extent of electron delocalization, and the interplay between aromaticity and ring strain.

Charge Distribution and Electron Delocalization

Theoretical calculations have been employed to study the charge distribution in substituted cyclobutene-1,2-diones. These studies have shown that cyclobutene-1,2-diones exhibit a lower negative charge per oxygen atom when compared to cyclopropenones. Furthermore, the introduction of electron-donating substituents on the ring enhances the negative charge on the oxygen atoms. The dianions of related compounds like squaric and deltic acids are found to be highly stabilized by the delocalization of negative charge onto the oxygen atoms nih.gov.

Aromaticity and Cyclobutenedione Ring Strain

The concept of aromaticity in small ring systems is a topic of significant interest. For a related species, the cyclobut‐3‐ene‐1,2‐diide ion, the possibility of aromaticity has been discussed. For this ion to be aromatic, the lone pairs on the negatively charged carbons would need to occupy p-orbitals, allowing them to participate in a 4n+2 π-electron system. However, the stability of such an aromatic species is complicated by factors such as high ring strain and significant charge density stackexchange.com. Known cyclobutadiene (B73232) dianion compounds, which are aromatic, require stabilization through substitution and association with counterions stackexchange.com. This suggests that while the potential for aromaticity exists in related four-membered ring systems, it is heavily influenced by the inherent strain of the small ring.

Computational Studies of Reactivity and Reaction Mechanisms

Computational chemistry serves as a powerful tool for elucidating the reactivity and intricate reaction mechanisms of chemical systems. In the context of cyclobutene-1,2-dione and its analogs, theoretical methods such as Density Functional Theory (DFT) and ab initio calculations provide profound insights into reaction dynamics that are often difficult to capture through experimental means alone. These studies enable the detailed exploration of potential energy surfaces, the identification of transient species like intermediates and transition states, and the quantitative prediction of reaction feasibility.

A cornerstone of computational reactivity studies is the modeling of transition states and the calculation of associated energy barriers (activation energies). This data is critical for predicting reaction rates and understanding mechanistic pathways. For instance, detailed computational analysis has been applied to the base-catalyzed reactions of cyclobutane-1,2-dione, a saturated analog of this compound. beilstein-journals.org In this study, various ab initio and DFT methods were used to model the reaction with a hydroxide (B78521) ion, revealing that the benzilic acid-type rearrangement pathway has a significantly lower activation energy (ΔG‡) compared to alternative ring-opening pathways. beilstein-journals.org The Gibbs free energy of activation for the favored ring-contraction path was calculated to be 16.5 kcal mol⁻¹, whereas competing pathways had substantially higher barriers of 22.2 kcal mol⁻¹ and 44.4 kcal mol⁻¹. beilstein-journals.org

Similarly, DFT calculations have been instrumental in understanding the gold(I)-catalyzed [2+2] cycloaddition reactions that form cyclobutene (B1205218) derivatives. nih.govacs.org Computational modeling of the reaction between alkynes and alkenes identified a cyclopropyl (B3062369) gold(I) carbene as a key intermediate. nih.gov The calculations showed that the subsequent ring expansion of this intermediate to the cyclobutene product has a low activation free energy of 8.9 kcal/mol. nih.gov In contrast, the transition state for a competing conrotatory ring-opening that would lead to a different product was found to have a prohibitively high energy barrier of 32.1 kcal/mol, explaining the selective formation of the cyclobutene product observed experimentally. nih.gov

Table 1: Calculated Activation Energies for Selected Reactions

| Reaction System | Pathway | Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Cyclobutane-1,2-dione + OH⁻ | Benzilic Acid Rearrangement (Path A) | CEPA/1 | 16.5 | beilstein-journals.org |

| Cyclobutane-1,2-dione + OH⁻ | Ring Opening (Path B) | CEPA/1 | 22.2 | beilstein-journals.org |

| Cyclobutane-1,2-dione + OH⁻ | Ring Opening (Path C) | CEPA/1 | 44.4 | beilstein-journals.org |

| Gold(I)-catalyzed Alkyne/Alkene Cycloaddition | Ring Expansion to Cyclobutene | DFT | 8.9 | nih.gov |

| Gold(I)-catalyzed Alkyne/Alkene Cycloaddition | Conrotatory Ring Opening | DFT | 32.1 | nih.gov |

In the gold-catalyzed formation of cyclobutenes, theoretical analysis revealed that the reaction outcome is dictated by subtle differences in activation energies between competing pathways. nih.govacs.org DFT calculations showed that two reaction channels, one leading to cyclobutenes and another to 1,3-dienes, are very close in energy. nih.govacs.org The substitution pattern on the reactants can modify steric interactions, tipping the energetic balance in favor of one pathway over the other. acs.org This computational insight explains why some ortho-substituted arylalkynes yield 1,3-dienes as the major product, while other substrates selectively form cyclobutenes. nih.govacs.org

Modeling of Spectroscopic Properties

Theoretical calculations are not only used to study reactivity but also to predict and interpret spectroscopic data. By computing properties such as nuclear magnetic shielding tensors, it is possible to predict NMR chemical shifts. This synergy between theoretical and experimental spectroscopy is a powerful approach for structure elucidation and for understanding electronic structure.

A study focusing on substituted 3-cyclobutene-1,2-diones utilized both ¹⁷O NMR spectroscopy and theoretical calculations to examine the properties of these compounds. acs.org The research found that the calculated ¹⁷O chemical shifts successfully reproduced the trends observed in the experimental measurements. acs.org This correlation confirms the accuracy of the computational models in describing the electronic environment of the oxygen atoms within the cyclobutenedione core. The study also showed that electron-donating substituents increase the negative charge on the oxygen atoms, a feature that is reflected in the calculated and measured spectroscopic data. acs.org

Intermolecular Interactions Analysis

The arrangement of molecules in the solid state and their interactions in solution are governed by non-covalent forces. Computational analysis is essential for understanding and quantifying these intermolecular interactions, which include hydrogen bonding and π-π stacking.

Hydrogen bonding plays a critical role in determining the supramolecular architecture of molecular crystals. In systems containing this compound derivatives, such as squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), hydrogen bonds are the dominant intermolecular force. The crystal structure of piperazine-1,4-diium (B1225682) 3,4-dihydroxy-3-cyclobutene-1,2-dionate(2-) dihydrate provides a clear example of an extensive and complex hydrogen-bonding network. iucr.orgresearchgate.net In this structure, the squarate anions and water molecules are linked by O–H···O hydrogen bonds to form two-dimensional nets. iucr.orgresearchgate.net These nets are further connected by the piperazinium cations, which act as pillars, forming four distinct N–H···O hydrogen bonds with four different anions. iucr.orgresearchgate.net This arrangement results in a robust, three-dimensional hydrogen-bonded framework. iucr.org

Non-covalent π-π stacking interactions are fundamental to the structure of proteins and DNA, and they are significant in the binding of ligands to protein active sites. nih.gov These interactions occur between aromatic rings and are influenced by factors such as substituent effects. The planar, cyclic π-electron system of the this compound ring makes it a candidate for engaging in π-π stacking. Such interactions are expected to play a role in the solid-state packing of its derivatives and in their interactions with other π-systems. Computational studies on other heterocyclic systems, such as oxadiazoles, have utilized DFT calculations and Non-Covalent Interaction (NCI) plots to visualize and confirm the presence of dispersive π-π stacking forces between rings. mdpi.com Similar theoretical approaches can be applied to this compound systems to analyze and quantify these crucial, albeit weaker, intermolecular forces that influence their material and biological properties.

Advanced Applications in Chemical Synthesis and Materials Science

Building Blocks in Complex Organic Synthesis

The unique chemical reactivity of the 3-cyclobutene-1,2-dione scaffold makes it a valuable intermediate for the assembly of intricate organic molecules, ranging from fused polycyclic systems to sophisticated biomimetic structures.

Synthesis of Fused Carbocyclic and Heterocyclic Ring Systems (e.g., 2-Pyridinones, Dihydro-2-pyridinones, Furans)

The strained four-membered ring of cyclobutenediones serves as a competent building block for annulation reactions, leading to the formation of various fused carbocyclic and heterocyclic systems. The thermal or photochemical ring-opening of cyclobutenediones can generate highly reactive vinylketene intermediates, which can participate in cycloaddition reactions to construct six-membered rings. This reactivity is foundational for accessing frameworks like 2-pyridinones and dihydro-2-pyridinones. nih.govresearchgate.netorganic-chemistry.org

Furthermore, cyclobutenediones are effective precursors for substituted benzoquinones, which are, in turn, key intermediates in the synthesis of numerous heterocyclic compounds. For instance, hydroxyquinones derived from cyclobutenedione chemistry can undergo reactions with various reagents to form fused furan rings. mdpi.com Specifically, the reaction of hydroxyquinones with alkenes and alkynes can lead to dihydrofurans and furans, respectively. mdpi.com The Paal-Knorr furan synthesis, which traditionally uses 1,4-dicarbonyl compounds, can be adapted for unsaturated diketones derived from furan-oxidation processes, showcasing a pathway from one heterocyclic system to another. nih.gov This highlights the indirect but crucial role of cyclobutenedione-derived intermediates in accessing diverse heterocyclic scaffolds. acs.orgorganic-chemistry.orgrsc.org

Construction of Porphyrin-Quinone and Quinone-Porphyrin-Quinone Architectures

This compound derivatives are instrumental in the synthesis of complex molecular systems designed to mimic natural photosynthetic processes. An efficient method has been developed for creating meso-linked porphyrin-quinone dyads and quinone-porphyrin-quinone triads, which are important for studying photoinduced electron transfer. acs.orgfigshare.com

The synthesis begins with the palladium-catalyzed Stille coupling of brominated porphyrins, such as 5-bromo-10,20-diphenylporphyrin, with 3-isopropoxy-2-tri-n-butylstannylcyclobutene-1,2-dione. acs.orgacs.org This reaction yields porphyrins substituted with a 3-cyclobutenyl-1,2-dione unit. acs.org These porphyrinic cyclobutenediones are then converted into the final porphyrin-quinone architectures. acs.org The established chemistry of cyclobutenediones allows for their transformation into a variety of quinones in excellent yields through reactions with reagents like aryllithiums or vinylic Grignards, followed by thermal rearrangement and oxidation. acs.orgacs.org

This methodology allows for the creation of diverse structures, including those with a direct link between the porphyrin and quinone, as well as vinylogous systems where a double bond separates the two moieties. acs.org The electronic coupling between the porphyrin and cyclobutenedione units is evident from red shifts in the UV-vis spectra, indicating significant interaction even before conversion to the final quinone. acs.orgacs.org

| Precursor Compound | Coupling Partner | Resulting Architecture | Reference |

| 5-bromo-10,20-diphenylporphyrin | 3-isopropoxy-2-tri-n-butylstannylcyclobutene-1,2-dione | Mono(3-cyclobutenyl-1,2-dione)-substituted porphyrin | acs.org |

| 5,15-dibromo-10,20-diphenylporphyrin | 3-isopropoxy-2-tri-n-butylstannylcyclobutene-1,2-dione | Bis(3-cyclobutenyl-1,2-dione)-substituted porphyrin | acs.org |

| Mono(3-cyclobutenyl-1,2-dione)porphyrin(Zn) | Aryllithium/Vinylic Grignard Reagents | Porphyrin-Quinone Dyad | acs.orgacs.org |

| Bis(3-cyclobutenyl-1,2-dione)porphyrin(Zn) | Aryllithium/Vinylic Grignard Reagents | Quinone-Porphyrin-Quinone Triad | acs.orgacs.org |

Access to Hydroquinone and Quinone Derivatives

Cyclobutenediones are highly effective and versatile precursors for a wide array of hydroquinone and quinone derivatives, which are important structural motifs in many natural products and biologically active molecules. nih.govwm.edu The transformation of the cyclobutenedione core into a six-membered quinone ring typically involves a 4π-electrocyclic ring-opening upon heating or photolysis, which generates a bisketene intermediate. This intermediate can then be trapped by various dienophiles to construct the quinone framework.

A more common and synthetically powerful method involves the reaction of substituted 3-cyclobutene-1,2-diones with nucleophiles such as organolithium or Grignard reagents. This leads to 4-hydroxycyclobutenone intermediates, which undergo a thermal, stereospecific ring-expansion to furnish substituted hydroquinones. Subsequent oxidation readily provides the corresponding quinone derivatives. acs.org This sequence allows for the regioselective construction of highly functionalized quinones that would be difficult to access through other methods. umich.edu For example, this strategy has been employed in the conversion of porphyrin-substituted cyclobutenediones into porphyrin-quinones. acs.org

Precursors for Functional Materials

The unique electronic properties of the this compound ring, particularly its strong electron-withdrawing nature, make it an attractive component for the design of novel functional materials with applications in electronics and optics.

Synthesis of π-Conjugated Polymers for Organic Electronics

The cyclobutenedione moiety is a potent electron-accepting unit. nih.gov When incorporated into a polymer backbone alternating with electron-donating (donor) units, it can create donor-acceptor type π-conjugated polymers. nih.gov These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their tunable electronic properties and potential for high charge carrier mobilities. arxiv.orgimperial.ac.uk

The synthesis of these polymers can be achieved through various cross-coupling reactions. For instance, 3,4-dichloro-3-cyclobutene-1,2-dione serves as a precursor for monomers used in polymerization. One strategy involves protecting the reactive carbonyl groups as acetals, allowing for robust polymerization methods like Kumada–Tamao–Corriu coupling to proceed, followed by hydrolysis to reveal the cyclobutenedione unit in the final polymer. nih.gov The resulting polymers, such as those containing bithiophene as the donor unit and cyclobutenedione as the acceptor, exhibit broad absorption spectra, which is advantageous for electronic applications. nih.gov

| Polymerization Method | Monomer Example | Polymer Type | Application Area | Reference |

| Kumada–Tamao–Corriu Coupling | Acetal-protected cyclobutenedione monomer with bithiophene | Donor-Acceptor π-Conjugated Polymer | Organic Electronics | nih.gov |

| Stille Coupling | 3,4-bis(5-bromo-4-hexylthiophen-2-yl)-3-cyclobutene-1,2-dione | Donor-Acceptor π-Conjugated Polymer | Organic Electronics | nih.gov |

Applications in Electrophotographic and Optical Recording Materials

Derivatives of this compound, most notably 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372), commonly known as squaric acid, are valuable starting materials for functional dyes and pigments. google.comnist.gov These materials have found applications as photosensitive materials in electrophotography (e.g., in photocopiers and laser printers) and as media for optical discs. google.com

The utility of squaric acid and its derivatives (squaraines) in these technologies stems from their intense and sharp absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. This strong absorption allows them to function effectively as charge-generating materials in electrophotographic photoreceptors. In optical recording media, the ability of squaraine dyes to absorb laser light at specific wavelengths enables the writing and reading of data. google.com

Role in Analytical and Crystallographic Methodologies

Derivatives of this compound, also known as squaric acid, have found significant applications in various scientific methodologies, including analytical biochemistry and structural biology. Their unique structural and chemical properties are leveraged for the development of sensitive detection methods and for facilitating the structural analysis of biomolecules.

Formation of Fluorescent Labels for Bioassays

The squaric acid core is a key component in the synthesis of a class of fluorescent dyes known as squaraine dyes. These dyes are utilized as labels for proteins and other biomolecules in a variety of bioassays. Squaraine dyes are noted for their compatibility with diode lasers, making them valuable in modern fluorescence detection systems. The applications of these fluorescent labels extend to immunoassays, hybridization assays, and the detection of enzymatic reactions.

The utility of 3,4-dihydroxy-3-cyclobutene-1,2-dione and its derivatives in fluorescence-based bioassays stems from their ability to be chemically modified and conjugated to biomolecules. nih.gov These assays are fundamental in life sciences for detecting and evaluating materials, with applications ranging from diagnostics to food safety. nih.gov The squaric acid scaffold can be part of a fluorescence probe designed to interact with specific targets, such as human serum proteins. biosynth.com

Table 1: Applications of Squaric Acid-Based Fluorescent Labels

| Assay Type | Application |

|---|---|

| Immunoassays | Detection of antigen-antibody binding |

| Hybridization Assays | Detection of specific DNA or RNA sequences |

| Enzymatic Reactions | Monitoring enzyme activity |

Additives in Protein and Biomolecule Crystallization

The process of protein crystallization is crucial for determining the three-dimensional structure of proteins via X-ray crystallography. nih.govmdpi.com This process requires bringing a protein solution to a state of supersaturation, where the protein is no longer soluble and can form an ordered crystal lattice. nih.gov This is often achieved by using precipitating agents that reduce the protein's solubility in a controlled manner. youtube.com

3,4-Dihydroxy-3-cyclobutene-1,2-dione has been identified as a compound that can be used to facilitate the formation of diffraction-quality crystals. Furthermore, derivatives of squaric acid, specifically squaramides, have emerged as a significant family of host molecules in the field of crystal engineering. researchgate.net Squaramides are capable of self-assembly through hydrogen bonding, forming predictable one-dimensional networks. researchgate.net This property can be exploited to create organized frameworks that may template the crystallization of other molecules, including proteins and other biomolecules. The rigid and planar structure of squaramides, featuring both hydrogen-bond donors (N-H groups) and acceptors (C=O groups), allows for the formation of robust and predictable intermolecular interactions, a key aspect of crystal formation. arkat-usa.orgnih.gov

Table 2: Factors Influenced by Additives in Protein Crystallization

| Factor | Role of Additive |

|---|---|

| Supersaturation | Induce the protein to come out of solution in an ordered manner. nih.gov |

| Nucleation | Promote the initial formation of crystal nuclei. mdpi.com |

| Crystal Growth | Support the ordered addition of molecules to the crystal lattice. mdpi.com |

Chemical Design of Bioisosteres for Pharmaceutical Synthesis

The concept of bioisosterism, where one functional group in a biologically active molecule is replaced by another with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. u-tokyo.ac.jpnih.gov The this compound moiety and its derivatives, particularly squaramides, have been recognized as versatile non-classical bioisosteres. arkat-usa.orgbohrium.com Their unique electronic and structural characteristics allow them to mimic the functions of common biological moieties, leading to improved pharmacological profiles. bohrium.com

The squaric acid scaffold is considered an attractive component in drug design due to its planar, aromatic structure and its ability to participate in multiple interactions with biological targets. bohrium.commdpi.com Derivatives have been developed that serve as bioisosteric replacements for groups such as carboxylic acids, phosphates, sulfonates, urea, and even α-amino acids. arkat-usa.orgnih.govddg-pharmfac.net This mimicry is based on similarities in acidity, size, polarity, and hydrogen-bonding patterns. arkat-usa.org For instance, the diaminocyclobutenedione template has been successfully used to replace N-cyanoguanidine and urea functionalities in drug candidates. arkat-usa.org

Research has demonstrated the incorporation of a 3,4-diamino-3-cyclobutene-1,2-dione group as a novel bioisostere for the α-amino acid functionality in N-methyl-D-aspartate (NMDA) receptor antagonists. semanticscholar.org This substitution resulted in compounds with significant affinity for the receptor. semanticscholar.org Similarly, squaramide derivatives have been investigated as mimics for amino acids and peptides, leveraging their structural homology and the electron density on the oxygen atoms. arkat-usa.org The application of this scaffold has led to the development of compounds with a wide range of biological activities, including antibacterial and anticancer properties, with some candidates entering clinical trials. bohrium.commdpi.comnih.gov

Table 3: Bioisosteric Replacements Using the this compound Scaffold

| Original Functional Group | Bioisosteric Replacement Moiety | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid | 3-hydroxy-3-cyclobutene-1,2-dione | Similar acidity and hydrogen bonding capability. arkat-usa.orgnih.gov |

| Phosphate/Sulfonate | Squaric acid derivatives | Mimics negatively charged groups. arkat-usa.orgddg-pharmfac.net |

| Urea/Thiourea/Guanidine | Squaramides (3,4-diamino-3-cyclobutene-1,2-dione) | Similar hydrogen bonding patterns and structural rigidity. arkat-usa.org |

Q & A

Q. What are the common synthetic routes for preparing 3-Cyclobutene-1,2-dione derivatives?

Derivatives of this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Methoxy/methyl derivatives : Friedel-Crafts alkylation using methyl chloride and AlCl₃ as a catalyst .

- Amino/ethoxy derivatives : Reaction of cyclobutene-1,2-dione with amines (e.g., butylamine) and alcohols under acid/base catalysis .

- Dimethyl squarate : Derived from squaric acid (3,4-dihydroxycyclobutene-1,2-dione) via esterification with methanol . Optimization of temperature, solvent (e.g., ethanol), and catalyst choice is critical for yield and purity .

Q. How can spectroscopic techniques characterize this compound derivatives?

Key methods include:

Q. What is the reactivity profile of this compound in organic transformations?

The cyclobutene ring’s electron-deficient nature enables:

- Diels-Alder reactions : With dienes to form bicyclic adducts .

- Nucleophilic additions : Amines or alcohols attack carbonyl groups, forming substituted derivatives (e.g., 3-amino-4-propoxy variants) .

- Metal coordination : Zn²⁺ or Ni²⁺ complexes form via hydroxyl/amino groups, altering solubility and electronic properties .

Advanced Research Questions

Q. How do substituents influence the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal:

- Antimicrobial activity : Ethoxy/butylamino groups enhance membrane penetration, while bulky substituents (e.g., trifluoromethyl aniline) reduce efficacy .

- Anticancer potential : Piperidine-containing derivatives show moderate activity against cancer cell lines via enzyme inhibition (e.g., kinase modulation) .

- Comparative data :

| Derivative | Antimicrobial | Anticancer |

|---|---|---|

| 3-(Butylamino)-4-ethoxy | Moderate | Weak |

| Trifluoromethyl-aniline | Low | Moderate |

Q. What computational approaches predict the electronic properties of this compound derivatives?

Density functional theory (DFT) models are used to:

- Calculate HOMO-LUMO gaps, revealing electron-deficient cyclobutene rings (~4.5 eV) suitable for charge-transfer complexes .

- Simulate binding affinities to biological targets (e.g., thyroid hormone receptors) using molecular docking .

- Predict regioselectivity in nucleophilic attacks based on electrostatic potential maps .

Q. How can conflicting data in biological studies of this compound derivatives be resolved?

Discrepancies in cytotoxicity or activity often arise from:

- Solubility variations : Hydrophobic derivatives (e.g., bis(2-ethylbutoxy)) require DMSO solubilization, which may interfere with assays .

- Assay conditions : pH-sensitive compounds (e.g., squaric acid derivatives) show activity shifts in different buffers .

- Metabolic instability : Ethoxy/methoxy groups may undergo rapid hydrolysis in vivo, necessitating prodrug strategies .

Q. What strategies optimize reaction yields for complex this compound derivatives?

Advanced methods include:

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12h to 30min) .

- Flow chemistry : Enhances control over exothermic reactions (e.g., Friedel-Crafts alkylation) .

- Catalyst screening : Lewis acids (e.g., AlCl₃) vs. organocatalysts for regioselective substitutions .

Q. How are metal complexes of this compound utilized in materials science?

Zinc and nickel complexes exhibit:

- Thermal stability : Decomposition temperatures >250°C, suitable for high-temperature applications .

- Luminescent properties : UV-Vis spectra show metal-to-ligand charge transfer (MLCT) bands at ~450 nm .

- Catalytic activity : Ni complexes catalyze C-C coupling reactions in organic synthesis .

Methodological Notes

- Data validation : Cross-reference NMR/FTIR with computational simulations (e.g., GaussView) .

- Biological assays : Use cell lines with validated sensitivity (e.g., HeLa for anticancer screening) and include squaric acid controls .

- Synthetic scalability : Pilot-scale reactions (≥10g) require inert atmospheres to prevent oxidation of sensitive intermediates .

Featured Recommendations